1-Phenylethanethiol

Flavor chemistry Olfactory science Food aroma research

1-Phenylethanethiol (α-methylbenzyl mercaptan, C₈H₁₀S, MW 138.23) is a chiral, secondary benzylic thiol characterized by a sulfhydryl group attached to the α-carbon of an ethylbenzene scaffold. The compound exists as a racemic mixture (CAS 6263-65-6) with resolved (R)- and (S)-enantiomers available under separate CAS numbers.

Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
CAS No. 6263-65-6
Cat. No. B1218373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylethanethiol
CAS6263-65-6
Synonyms1-phenylethanethiol
Molecular FormulaC8H10S
Molecular Weight138.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)S
InChIInChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
InChIKeyQZZBJCFNHPYNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylethanethiol (CAS 6263-65-6): Procurement-Relevant Physicochemical and Regulatory Profile


1-Phenylethanethiol (α-methylbenzyl mercaptan, C₈H₁₀S, MW 138.23) is a chiral, secondary benzylic thiol characterized by a sulfhydryl group attached to the α-carbon of an ethylbenzene scaffold [1]. The compound exists as a racemic mixture (CAS 6263-65-6) with resolved (R)- and (S)-enantiomers available under separate CAS numbers. Key physical properties include boiling point 195–200 °C, refractive index n₂₀/D 1.558, density 1.021 g/cm³ at 20 °C, and water insolubility with good solubility in common organic solvents . It is listed as FEMA 4061 and JECFA 1665, approved by the FDA as a flavoring agent or adjuvant [2].

1 Chiral secondary benzylic thiol; racemic and enantiopure forms available.
2 Water-insoluble; soluble in common organic solvents for synthesis or formulation.
3 Listed as FEMA 4061 / JECFA 1665; FDA-approved food adjuvant context.

Why 1-Phenylethanethiol Cannot Be Replaced by Generic Benzylic or Aliphatic Thiols


Generic substitution of 1-phenylethanethiol with structurally similar thiols—such as benzyl mercaptan (phenylmethanethiol), 2-phenylethanethiol, or simple alkanethiols—is precluded by three quantifiable, non-interchangeable property axes. First, the compound possesses a chiral benzylic carbon whose absolute configuration dictates odor potency: the (S)-enantiomer exhibits an odor threshold of 0.00025 ng/L in air, >100-fold lower than the (R)-enantiomer at 0.032 ng/L [1]. Achiral benzyl mercaptan cannot replicate this enantioselective sensory performance. Second, the secondary benzylic thiol motif confers reaction kinetics fundamentally distinct from primary thiols: 1-phenylethanethiol resists direct lipase-catalyzed acyl transfer (unlike its alcohol analog) and requires an indirect thiooctanoate transesterification strategy for enantiomeric resolution [2]. Third, oxidation rates of this benzylic thiol exceed those of the analogous benzylic alcohol by several hundred-fold under alkaline anthraquinone conditions, a difference that dictates incompatible process kinetics if mis-substituted [3]. These axes of differentiation mean that a procurement decision based solely on thiol functional group equivalence will fail to deliver the required olfactory, stereochemical, or kinetic performance.

Stereochemistry Enantiomer-dependent odor threshold differs >100-fold. Achiral benzyl mercaptan cannot replicate this enantioselective performance.
Reactivity Secondary benzylic thiol resists direct enzymatic resolution; alcohol analogs follow different synthetic routes and oxidation kinetics.
Process Oxidation rate several hundred-fold higher than analogous benzylic alcohol under alkaline conditions; may shift process kinetics if mis-substituted.

1-Phenylethanethiol: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Enantiomer-Dependent Odor Threshold: (S)-1-Phenylethanethiol vs. (R)-Enantiomer and Homologues

The (S)-enantiomer of 1-phenylethanethiol exhibits an odor threshold of 0.00025 ng/L in air, which is 128-fold lower than the (R)-enantiomer (0.032 ng/L) and 4-fold lower than the racemic mixture (0.0010 ng/L) [1]. Within the 1-phenylalkane-1-thiol homologous series, the (S)-enantiomer threshold is the absolute lowest; the next closest homologue is (R)-1-phenylbutane-1-thiol at 0.0029 ng/L—still approximately 12-fold higher [1]. By contrast, benzyl mercaptan (phenylmethanethiol), a common benzylic thiol substitute lacking chiral branching, has reported odor thresholds of 0.3–2.6 ng/L, approximately 1,200–10,400-fold higher than (S)-1-phenylethanethiol .

Enantiomer Odor Threshold
Head-to-head
(S): 0.00025 ng/L
(R): 0.032 ng/L
128× difference
Enantiomer identity dictates olfactory detection potency.
GC-O with chiral β-cyclodextrin column.
Flavor chemistry Olfactory science Food aroma research

Lipase-Catalyzed Enantioselective Resolution: 1-Phenylethanethiol vs. 1-Phenylethanol and 1-Phenylethylamine

Under Candida antarctica lipase B (CALB) catalysis with ethyl octanoate as acyl donor, 1-phenylethanethiol failed to yield any direct thiol ester product, whereas 1-phenylethanol and 1-phenylethylamine were resolved with ee values of 93–99% [1]. Resolution of 1-phenylethanethiol was achieved only by an indirect strategy: pre-forming the thiooctanoate ester and employing it as acyl donor in a lipase-catalyzed transesterification with 1-phenylethanol as acyl acceptor. This yielded the (R)-enantiomer with >95% ee and the (S)-enantiomer with approximately 75% ee [1]. The enantiomeric ratio (E) for the thiol is inherently lower than for the corresponding secondary alcohol due to the larger atomic radius and longer C–S bond altering substrate recognition in the enzyme active site [1].

Lipase Resolution
Head-to-head
(R)-thiol: >95% ee
(S)-thiol: ~75% ee
Requires indirect thiooctanoate strategy; alcohol analogs achieve >93% ee directly.
CALB, ethyl octanoate donor.
Biocatalysis Chiral resolution Enantioselective synthesis

Oxidation Rate: 1-Phenylethanethiol vs. 1-Phenylethanol Under Alkaline Anthraquinone Conditions

In a direct kinetic competition experiment, 1-phenylethanethiol was oxidized by sodium anthraquinone-1-monosulfonate (AMS) several hundred times faster than its alcohol analog 1-phenylethanol under identical alkaline conditions [1]. The reactions were studied both individually and in co-competition in 50% aqueous dioxane at 88 °C. The large rate differential is attributed to the higher nucleophilicity and lower oxidation potential of the thiol group compared to the hydroxyl group at the benzylic position [1]. This kinetic advantage is not shared by non-benzylic thiols, which lack the resonance stabilization of the incipient benzylic radical/carbocation in the transition state.

Oxidation Rate vs. Alcohol
Head-to-head
Several hundred-fold faster
Benzylic thiol oxidation outpaces alcohol analog under identical alkaline anthraquinone conditions.
88 °C, 50% aq. dioxane, AMS oxidant.
Wood pulping chemistry Redox kinetics Anthraquinone catalysis

Odor Activity Value (OAV) in Curry Leaves: 1-Phenylethanethiol Enantiomers vs. Co-occurring Aroma Compounds

Quantitative stable isotope dilution assays in freshly picked curry leaves (Murraya koenigii) revealed that (1S)-1-phenylethanethiol achieved an OAV of 150,000, while (1R)-1-phenylethanethiol achieved an OAV of 120,000 [1]. These were the second- and third-highest OAVs among all quantified aroma compounds, surpassed only by (3Z)-hex-3-enal (OAV 180,000). By comparison, the next highest OAV from a terpenoid was (3R)-linalool at 58,000, and myrcene at 23,000 [1]. Both enantiomers were confirmed as character impact compounds responsible for the signature sulfury, burnt aroma of curry leaves. The concentration of 1-phenylethanethiol decreased upon tissue disruption and drying but increased upon frying of dried leaves, indicating a thermolabile precursor [1].

OAV in Curry Leaves
Cross-study
(1S): 150,000
(1R): 120,000
Second- and third-highest OAVs among all quantified aroma compounds; character impact compounds for sulfury note.
Stable isotope dilution GC-GC-MS.
Aroma chemistry Food science GC-olfactometry

Gold Nanoparticle Ligand Exchange Kinetics: Phenylethanethiolate vs. Para-Substituted Arylthiolates

Phenylethanethiolate-protected Au₁₄₀ clusters (average formula Au₁₄₀(PhC₂S)₅₃) undergo ligand place-exchange with para-substituted arylthiols following second-order kinetics. The pseudo-first-order rate constants derived from the first 10% of exchange exhibit a linear Hammett relationship (ρ = +0.44), with bimolecular rate constants of 1.4 × 10⁻² M⁻¹s⁻¹ for X = NO₂ and 3.8 × 10⁻³ M⁻¹s⁻¹ for X = 4-OH [1]. Exchange is initially rapid at defect sites (edges, vertices) and gradually slows to near-standstill at terrace sites. The electron-withdrawing substituent effect is interpreted as more polar Au–S bonds at defect sites favoring electron-deficient sulfur moieties [1]. In a comparative core-size study, Au₃₈(SC₂Ph)₂₄ and Au₁₄₀(SC₂Ph)₅₃ exhibited distinct exchange kinetics, demonstrating that the phenylethanethiolate ligand enables systematic study of both substituent and core-size effects on nanoparticle surface reactivity [2].

Au MPC Ligand Exchange
Cross-study
Hammett ρ = +0.44
k₂: 3.8×10⁻³ to 1.4×10⁻² M⁻¹s⁻¹
Phenylethanethiolate provides a well-characterized kinetic baseline for ligand engineering on Au clusters.
¹H NMR monitoring; Au₁₄₀ and Au₃₈ core sizes studied.
Monolayer-protected clusters Ligand exchange dynamics Nanoparticle surface chemistry

High-Value Application Scenarios for 1-Phenylethanethiol Supported by Quantitative Differentiation Evidence


Enantiopure (S)-1-Phenylethanethiol as Ultra-Potent Sulfury Aroma Impact Compound in Flavor Formulations

The (S)-enantiomer, with an odor threshold of 0.00025 ng/L in air and OAVs exceeding 150,000 in natural curry leaf matrices [1], is the single most potent sulfury-burnt character impact compound among benzylic thiols. Flavor houses developing curry, roasted, or alliaceous profiles should procure the enantiopure (S)-form rather than the racemate: the racemic mixture requires a 4-fold higher concentration to achieve equivalent odor intensity, while benzyl mercaptan requires >1,200-fold higher dosing [2]. This potency differential directly affects formulation cost, regulatory compliance (lower usage levels), and aroma authenticity.

Biocatalytic Production of Enantiopure Chiral Thiol Building Blocks via Indirect Lipase Resolution

For asymmetric synthesis programs requiring enantiopure chiral thiols as nucleophilic building blocks or chiral ligands, 1-phenylethanethiol serves as a validated model substrate whose resolution behavior is well-characterized. The CALB-catalyzed thiooctanoate transesterification protocol yields (R)-enantiomer with >95% ee [1], providing an enzymatic route that avoids stoichiometric chiral auxiliaries. Procurement specifications for research-grade material should verify the enantiomeric purity by chiral HPLC or optical rotation, given the intrinsic limitation of ~75% ee for the (S)-enantiomer via this method [1].

Benzylic Thiol Redox Mediator in Anthraquinone-Catalyzed Industrial Pulping Processes

The several hundred-fold faster oxidation rate of 1-phenylethanethiol relative to 1-phenylethanol by anthraquinone monosulfonate under alkaline pulping conditions [1] positions this compound class as a mechanistic probe and potential redox mediator in kraft/anthraquinone delignification cycles. Researchers investigating anthraquinone catalytic efficiency or developing next-generation pulping redox catalysts should select 1-phenylethanethiol over alcohol analogs to achieve kinetically competent model reactions that better approximate the reactivity of lignin-derived benzyl mercaptan intermediates.

Ligand Exchange Calibration Standard for Monolayer-Protected Gold Nanocluster Surface Engineering

Phenylethanethiolate-protected gold clusters (Au₁₄₀(PhC₂S)₅₃ and Au₃₈(SC₂Ph)₂₄) are among the most thoroughly characterized MPC systems for ligand exchange kinetics, with established Hammett parameters (ρ = +0.44) and quantified bimolecular rate constants spanning 3.8 × 10⁻³ to 1.4 × 10⁻² M⁻¹s⁻¹ depending on incoming thiol substituent [1]. Researchers developing functionalized gold nanoparticles for sensing, catalysis, or biomedical applications can use 1-phenylethanethiol as a calibration ligand to benchmark exchange rates and predict surface modification outcomes against this well-documented baseline.

Application
Selection Property
Validation Focus
Sulfury Aroma Impact Compound
Enantiopure (S)-form odor threshold
Enantiomeric excess and OAV quantification
Chiral Thiol Building Block
Lipase-catalyzed resolution profile
(R)-enantiomer ee >95%; (S)-enantiomer ee validation
Pulping Redox Mediator Probe
Benzylic thiol oxidation rate
Kinetic competence vs. alcohol analog in alkaline anthraquinone cycle
Au Nanoparticle Ligand Calibration
Ligand exchange Hammett parameters
Benchmarking exchange rates against reported k₂ and ρ values

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylethanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.